2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone
Overview
Description
The compound 2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone is a complex organic molecule that likely contains a pyrrole moiety, which is a five-membered heterocyclic ring containing nitrogen, attached to a 4-chlorophenyl group through an acetyl linkage. The trichloroethanone structure suggests the presence of a ketone functional group with three chlorine atoms on the adjacent carbon.
Synthesis Analysis
While the specific synthesis of 2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone is not detailed in the provided papers, similar compounds have been synthesized through condensation reactions. For instance, 1-(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)-2-(2-chlorophenyl)ethanone was synthesized using a condensation reaction in a polar aprotic solvent with a catalytic amount of concentrated HCl . This suggests that a similar approach could be employed for the synthesis of the compound , possibly involving a condensation of a chlorinated pyrrole with an appropriate acetyl chloride derivative.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry . These techniques would likely be useful in determining the structure of 2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone, providing insights into the arrangement of atoms and the presence of functional groups.
Chemical Reactions Analysis
The chemical reactions involving chlorinated compounds can be complex. For example, photoadducts of chloroethylenes with 2-pyrones have been studied, showing the formation of [2+2] cycloadducts and subsequent dehydrochlorination reactions . Although the compound is not a 2-pyrone, the presence of chlorinated moieties suggests that it may undergo similar reactions under the right conditions, such as photochemical reactions or eliminations.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated organic compounds can be inferred from related studies. For instance, the synthesis of 2-chloro-1-(4-chlorophenyl) ethanone involved reactions at a controlled temperature of 45 °C, indicating thermal stability up to at least this temperature . The solubility, melting point, and reactivity of 2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone would need to be determined experimentally, but it is likely to be relatively non-polar due to the presence of aromatic rings and chlorinated groups, affecting its solubility in various solvents.
Scientific Research Applications
-
Thermophysical Property Data Analysis
- Field : Physical Chemistry
- Application : The compound 2,2,2-trichloro-1,1-bis(4-chlorophenyl)ethanol has been studied for its thermophysical properties .
- Method : The data were generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results : The study provides critically evaluated recommendations for various properties such as triple point temperature, normal boiling temperature, critical temperature, and critical pressure .
-
Regio, Chemo, and Stereoselective Synthesis
- Field : Organic Chemistry
- Application : 2,2,2-Trichloroethyl chloroformate, a similar compound, is used in regio, chemo, and stereoselective synthesis .
- Method : This compound is used as a derivatizing reagent in gas chromatographic/mass spectrometric determination .
- Results : It has been used to determine a large range of amphetamine-related drugs and ephedrines in plasma, urine, and hair samples .
Safety And Hazards
This would involve a discussion of the compound’s toxicity, its potential health effects, and any precautions that should be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, such as new applications for the compound, improvements to its synthesis, or further studies of its properties or effects.
I hope this general information is helpful. If you have a specific question about a different compound, feel free to ask!
properties
IUPAC Name |
2,2,2-trichloro-1-[4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl4NO2/c15-10-3-1-8(2-4-10)5-12(20)9-6-11(19-7-9)13(21)14(16,17)18/h1-4,6-7,19H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLUPJLSLJIZJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501151180 | |
Record name | 2-(4-Chlorophenyl)-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501151180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone | |
CAS RN |
338397-93-6 | |
Record name | 2-(4-Chlorophenyl)-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338397-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chlorophenyl)-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501151180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.